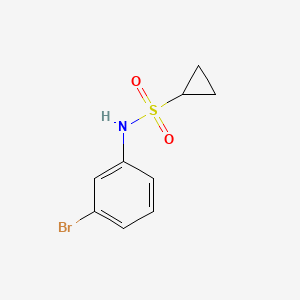

N-(3-bromophenyl)cyclopropanesulfonamide

Description

Overview of Cyclopropanesulfonamide (B116046) Derivatives in Chemical Biology

Cyclopropane (B1198618) rings are a recurring motif in a multitude of biologically active natural products and synthetic compounds. researchgate.net Their inclusion in a molecule imparts a degree of conformational rigidity and metabolic stability, which are often desirable properties for drug candidates. researchgate.net The three-membered ring structure of cyclopropane is highly strained, which can contribute to unique binding interactions with biological targets. researchgate.net When incorporated into a sulfonamide framework, the cyclopropyl (B3062369) group can influence the electronic and steric properties of the molecule, potentially leading to enhanced biological activity and selectivity. Cyclopropane derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and as components of anticancer agents. researchgate.netnih.gov

Significance of N-Aryl Sulfonamides in Contemporary Medicinal Chemistry

The N-aryl sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a diverse array of clinically approved drugs. researchgate.networdpress.com This functional group is a key component in medications targeting a variety of conditions, including certain cancers, microbial infections, and cardiovascular diseases. researchgate.networdpress.comnih.gov The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors. mlsu.ac.in The nature of the aryl group attached to the sulfonamide nitrogen can be readily modified, allowing for the fine-tuning of a compound's pharmacological properties. The versatility of N-aryl sulfonamides has cemented their importance as a foundational structure in the design of new therapeutic agents. researchgate.networdpress.com

Research Trajectory and Rationale for Investigating N-(3-bromophenyl)cyclopropanesulfonamide

The specific investigation into this compound is driven by a logical synthesis of the principles outlined above. The rationale for its study lies in the hypothesis that the combination of a cyclopropanesulfonamide and a brominated phenyl ring will yield a molecule with unique and potentially advantageous properties.

The bromine atom on the phenyl ring is of particular interest. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can significantly influence a molecule's binding affinity and selectivity for its target. The position of the bromine atom at the meta-position of the phenyl ring further defines the compound's three-dimensional shape and electronic distribution.

The research trajectory for a compound like this compound would likely involve a multi-step process. Initially, its synthesis would be optimized. Following this, in vitro screening against a panel of biological targets, such as kinases or other enzymes known to be modulated by sulfonamides, would be conducted. Any promising "hits" from these screens would then warrant further investigation to understand the mechanism of action and to potentially optimize the structure for improved potency and selectivity. While specific research findings on this compound are not yet widely published, its chemical structure suggests a compelling starting point for such discovery efforts.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1235063-43-0 bldpharm.com |

| Molecular Formula | C9H10BrNO2S bldpharm.com |

| Molecular Weight | 276.15 g/mol bldpharm.com |

| SMILES Code | O=S(C1CC1)(NC2=CC=CC(Br)=C2)=O bldpharm.com |

| Purity | Typically ≥98% for research purposes cymitquimica.com |

| Physical State | Solid (presumed) |

| Storage | Recommended to be stored in a cool, dry place. Some suppliers suggest cold-chain transportation. bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-7-2-1-3-8(6-7)11-14(12,13)9-4-5-9/h1-3,6,9,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQGZJHGOMZGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N 3 Bromophenyl Cyclopropanesulfonamide and Its Analogs

Retrosynthetic Disconnection of N-(3-bromophenyl)cyclopropanesulfonamide

The primary retrosynthetic disconnection of the target molecule, this compound, logically cleaves the nitrogen-sulfur bond of the sulfonamide group. This approach simplifies the structure into two key building blocks: 3-bromoaniline (B18343) and cyclopropanesulfonyl chloride. This strategy is the most direct and is predicated on the well-established reactivity of sulfonyl chlorides with anilines to form sulfonamides. The commercial availability and relative stability of both precursors make this a highly feasible synthetic route.

An alternative, though less direct, disconnection could involve the carbon-nitrogen bond, suggesting a cross-coupling reaction between a generic cyclopropanesulfonamide (B116046) and a 3-bromophenyl halide or its equivalent. This approach would be particularly useful for creating a library of analogs with variations in the aryl moiety.

Established Methodologies for Cyclopropanesulfonamide Synthesis

The synthesis of cyclopropanesulfonamides, including the target molecule, hinges on two critical transformations: the formation of the sulfonamide linkage and the construction of the cyclopropane (B1198618) ring.

Formation of the Sulfonamide Linkage

The most conventional and widely employed method for constructing the sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound, this involves the reaction of cyclopropanesulfonyl chloride with 3-bromoaniline, typically in the presence of a non-nucleophilic base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

Recent advancements in cross-coupling chemistry have provided powerful alternatives for the formation of N-aryl sulfonamides, offering milder conditions and broader substrate scope. Both copper- and palladium-catalyzed reactions have been successfully employed for the coupling of sulfonamides with aryl halides.

Copper-Catalyzed N-Arylation: The Ullmann condensation, a classic copper-catalyzed reaction, has been adapted for the N-arylation of sulfonamides. Modern protocols often utilize copper(I) salts, such as CuI, in the presence of a ligand and a base. These reactions can be performed under ligand-free conditions, enhancing their practicality. For instance, the coupling of sulfonamides with aryl bromides has been achieved using a CuI catalyst with a base like K₃PO₄. The choice of ligand, such as N-methylglycine or N,N-dimethylglycine, can significantly improve the efficiency of these couplings. A combination of copper salts and oxalamides or 4-hydroxypicolinamides has also been shown to be a powerful catalytic system for the N-arylation of a wide range of sulfonamides with (hetero)aryl bromides. nih.gov

Palladium-Catalyzed N-Arylation: Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is another cornerstone for C-N bond formation. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base. The development of specialized ligands, such as dialkyl biheteroaryl phosphines (e.g., KPhos), has enabled the efficient coupling of aryl and heteroaryl chlorides and bromides with a variety of amines, including sulfonamides, under relatively mild conditions. organic-chemistry.orgberkeley.edu These advancements address challenges such as catalyst stability and competing side reactions.

| Catalyst System | Aryl Halide | Sulfonamide | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| CuI | Aryl Bromide | Aliphatic/Aromatic | None | K₂CO₃ | DMF | 120 | Up to 78 | Not specified |

| CuI | Aryl Bromide | Aromatic | N,N'-DMEDA | KF/Al₂O₃ | Dioxane | Not specified | High | nih.gov |

| Cu₂O | Aryl Chloride | Primary | 4-Hydroxypicolinamide | Not specified | Not specified | 100 | High | nih.gov |

| Pd(OAc)₂ | Aryl Bromide | N-Sulfinylamine | PAd₂Bn | HCO₂Cs | 1,4-Dioxane | 75 | Good | nih.gov |

Stereocontrolled Cyclopropane Ring Assembly

The construction of the cyclopropane ring with control over its stereochemistry is crucial for accessing chiral analogs of this compound. Several powerful methods have been developed for the stereoselective synthesis of cyclopropanes.

Catalytic Asymmetric Cyclopropanation: The use of chiral transition metal catalysts to mediate the transfer of a carbene fragment to an olefin is a premier strategy for enantioselective cyclopropanation. Chiral rhodium(II) and ruthenium(II) complexes are particularly effective for these transformations. For instance, chiral rhodium complexes can catalyze the reaction of α-aryl diazoacetates with olefins to produce highly functionalized cyclopropanes with excellent diastereoselectivity and enantioselectivity. nih.gov Similarly, chiral ruthenium catalysts have been employed for the asymmetric cyclopropanation of allylic derivatives.

Biocatalytic Cyclopropanation: Engineered enzymes, particularly myoglobin-based biocatalysts, have emerged as powerful tools for the highly stereoselective synthesis of cyclopropanes. These biocatalytic systems can mediate carbene transfer reactions with exceptional levels of diastereo- and enantioselectivity, providing access to chiral cyclopropanes that are difficult to synthesize using traditional chemical methods.

Diastereoselective Cyclopropanation: For substrates containing existing stereocenters, diastereoselective cyclopropanation methods can be employed. The Simmons-Smith reaction, which utilizes a zinc carbenoid, can be directed by nearby functional groups, such as hydroxyl groups in allylic alcohols, to achieve high levels of diastereoselectivity. acs.org More recent methods have expanded the scope of diastereoselective cyclopropanation to include a wider range of substrates and functional groups. nih.gov

Advanced Approaches for Aryl Bromide Functionalization

The 3-bromo substituent on the phenyl ring of this compound serves as a versatile handle for further synthetic modifications, allowing for the creation of a diverse library of analogs.

Cross-Coupling Reactions for this compound Precursors

The functionalization of the aryl bromide can be achieved through a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This is a robust and widely used method for introducing alkyl, alkenyl, and aryl groups.

Heck Coupling: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a route to analogs with unsaturated side chains.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper, to generate aryl alkynes.

Buchwald-Hartwig Amination: As mentioned previously, this reaction can be used to introduce various amino groups at the 3-position, leading to the synthesis of analogs with different nitrogen-containing substituents.

Catalyst Development for Enhanced Synthetic Efficiency

Continuous research in catalysis has led to the development of more efficient and selective catalysts for cross-coupling reactions involving aryl bromides. The design and synthesis of new phosphine ligands have been instrumental in improving the performance of palladium catalysts, allowing for reactions to be conducted under milder conditions with lower catalyst loadings and with a broader range of substrates. For example, the development of sterically demanding and electron-rich ligands has been crucial for the activation of less reactive aryl chlorides and for improving the efficiency of couplings with challenging substrates. nih.gov

In the realm of copper catalysis, the use of inexpensive and readily available ligands, such as amino acids and oxalamides, has made these systems more practical and sustainable alternatives to palladium-based catalysts for certain transformations. nih.govresearchgate.net The development of ligand-free copper-catalyzed methods further simplifies the reaction setup and purification processes.

| Coupling Reaction | Catalyst | Ligand | Reactant | Product Functional Group |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Phosphine | Organoboron reagent | C-C (Alkyl, Alkenyl, Aryl) |

| Heck | Palladium | Phosphine | Alkene | C=C (Substituted alkene) |

| Sonogashira | Palladium/Copper | Phosphine | Terminal Alkyne | C≡C (Aryl alkyne) |

| Buchwald-Hartwig | Palladium | Phosphine | Amine | C-N (Amine) |

| Ullmann | Copper | Various/None | Amine/Alcohol/Thiol | C-N, C-O, C-S |

Analytical Verification of Synthesized this compound Derivatives

The structural confirmation and purity assessment of synthesized this compound and its analogs are crucial steps in the research and development process. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

A proposed primary synthetic route to this compound involves the reaction of cyclopropanesulfonyl chloride with 3-bromoaniline. sigmaaldrich.comcymitquimica.comchemicalbook.comscbt.com This reaction is a standard method for the formation of sulfonamides, where the amine acts as a nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide bond. cbijournal.comorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com

Table 1: Proposed Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

The analytical verification of the synthesized this compound would rely on a suite of spectroscopic and chromatographic methods to confirm its identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the cyclopropyl (B3062369) ring and the aromatic ring. acs.orgresearchgate.netcore.ac.ukdtic.mil The cyclopropyl protons typically appear in the upfield region of the spectrum. researchgate.netmdpi.com The aromatic protons of the 3-bromophenyl group would exhibit a splitting pattern consistent with their substitution pattern. The proton of the sulfonamide group (SO₂NH) is expected to appear as a singlet in the downfield region. rsc.orgnih.govuark.edu

The ¹³C NMR spectrum would show distinct signals for the carbons of the cyclopropyl ring and the aromatic ring. The chemical shifts of these carbons provide further confirmation of the structure. rsc.orgnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.8 - 1.2 | Multiplet |

| Cyclopropyl CH | 2.5 - 2.8 | Multiplet |

| Aromatic CH | 7.2 - 7.8 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 30 - 40 |

| Aromatic C-Br | 120 - 125 |

| Aromatic CH | 120 - 135 |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group. rsc.orgnih.gov

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (cyclopropyl) | Stretching | 2900 - 3000 |

| S=O | Asymmetric Stretching | 1320 - 1360 |

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its structure from the fragmentation pattern. amazonaws.com For this compound, the molecular ion peak would correspond to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom.

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity of the synthesized compound. A pure compound will show a single peak under specific chromatographic conditions.

By employing these analytical techniques, the identity, structure, and purity of synthesized this compound and its derivatives can be unequivocally verified.

Structure Activity Relationship Sar Investigations of N 3 Bromophenyl Cyclopropanesulfonamide Derivatives

Impact of the N-Aryl Substituent on Biological Interactions

Elucidation of Halogenation Effects at the Phenyl Moiety (e.g., meta-bromo substitution)

The presence and position of halogen atoms on the N-phenyl ring can drastically alter the biological activity of a compound. The meta-bromo substitution on N-(3-bromophenyl)cyclopropanesulfonamide imparts specific properties that are key to its interactions.

Electronic Effects : Bromine is an electron-withdrawing group via induction, which can decrease the electron density of the phenyl ring and influence the pKa of the sulfonamide proton. This modification of the electronic landscape can affect the strength of hydrogen bonds and other electrostatic interactions with a biological target. nih.govresearchgate.net

Lipophilicity : The bromo substituent significantly increases the lipophilicity (fat-solubility) of the compound. This can enhance its ability to cross cell membranes and access hydrophobic binding pockets within a target protein. However, excessive lipophilicity can also lead to non-specific binding and reduced solubility.

Steric and Halogen Bonding Effects : The size of the bromine atom at the meta position provides steric bulk that can either promote or hinder binding, depending on the topology of the receptor pocket. Furthermore, bromine can act as a halogen bond donor, a type of noncovalent interaction with electron-rich atoms like oxygen or nitrogen in the receptor, which can contribute to binding affinity and selectivity. nih.gov In some kinase inhibitors, for example, the strategic placement of a bromine atom has led to excellent activity. nih.gov

The choice of a meta substitution pattern is crucial. In many scaffolds, moving a substituent from the para to the meta position can reorient the molecule within the binding site, potentially engaging different amino acid residues and altering the activity profile. nih.gov Studies on related scaffolds have shown that di-halogenated compounds can have different affinities compared to their mono-halogenated counterparts, indicating the nuanced role of halogen placement. nih.gov

| Property | Influence of meta-Bromo Substitution | Implication for Biological Interaction |

| Inductive Effect | Electron-withdrawing | Modulates acidity of sulfonamide N-H and electrostatic interactions. |

| Lipophilicity | Increases LogP | Enhances membrane permeability and access to hydrophobic pockets. |

| Size (Steric Bulk) | Moderate bulk | Influences fit and orientation within a binding site. |

| Halogen Bonding | Potential donor | Can form specific, stabilizing interactions with receptor atoms. |

Conformational Preferences and Stereoelectronic Influences of the Aryl Ring

The orientation of the aryl ring relative to the rest of the molecule is not random and is governed by stereoelectronic effects. These preferences dictate the three-dimensional shape of the compound, which is paramount for molecular recognition by a biological target.

The interaction between the N-aryl ring and the sulfonamide linker can lead to preferred rotational conformations (rotamers). Studies on N-phenylbenzenesulfonamides have revealed that they often adopt a twisted, or synclinal, conformation. nih.gov The electronic nature of substituents on the phenyl ring can influence this preference. Electron-withdrawing groups, like the bromine in our subject compound, can affect the torsional barrier to rotation and stabilize specific conformations through intramolecular interactions. science.gov This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

The stereoelectronic properties of the 3-bromophenyl group—a combination of its steric profile and electronic nature—are thus inseparable from its function. They fine-tune the molecule's shape and electronic surface to achieve a complementary match with its biological partner.

Functional Role of the Cyclopropanesulfonamide (B116046) Core

The cyclopropanesulfonamide moiety is a distinctive feature that combines a sulfonamide linker with a strained cyclopropane (B1198618) ring. This core is not merely a passive scaffold but plays an active role in defining the molecule's properties and interactions.

Cyclopropane Ring Strain and its Contribution to Molecular Recognition

The cyclopropane ring is a three-membered ring with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. This deviation results in considerable angle and torsional strain. In medicinal chemistry, this strain is often exploited for several reasons:

Conformational Rigidity : The rigid nature of the cyclopropane ring restricts the number of possible conformations the molecule can adopt. This pre-organization can align the substituents (in this case, the N-(3-bromophenyl) group) in a specific orientation that is favorable for binding to a receptor, a concept that can improve biological activity.

Metabolic Stability : Cyclopropane rings are often more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to more flexible alkyl chains. This can improve the pharmacokinetic profile of a drug.

Unique Vectorial Exit : The cyclopropane ring provides a well-defined exit vector for the attached phenyl ring, projecting it into a specific region of space. This is a key feature in designing molecules that fit precisely into a defined binding pocket. The synthesis of various 1-phenylcyclopropane derivatives highlights the importance of this structural motif in creating diverse chemical entities for biological screening. nih.govresearchgate.net

Sulfonamide Tautomerism and Hydrogen Bonding Networks

The sulfonamide group (-SO₂NH-) is a cornerstone of many successful drugs due to its ability to act as a potent hydrogen bond donor and acceptor. nih.gov The nitrogen-bound proton (N-H) is an effective hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors.

This functionality allows this compound to form robust and highly directional hydrogen bonds with amino acid residues in a protein's active site, such as the backbone amides or the side chains of asparagine, glutamine, or serine. Crystal structure analyses of various sulfonamides reveal common hydrogen-bonding patterns, including the formation of dimers or extended chains, which are critical for crystal packing and are indicative of the strong intermolecular interactions these groups can form. nih.govnih.govpsu.edursc.org

While sulfonamides can theoretically exist in a sulfonimide tautomeric form (-SO(=NH)OH), this is generally less favored for simple N-aryl sulfonamides in typical biological environments. The dominant sulfonamide form provides the characteristic hydrogen bonding pattern that is crucial for the molecular recognition of many sulfonamide-based inhibitors.

| Interaction Type | Donor/Acceptor | Role in Molecular Recognition |

| N-H Hydrogen Bond | Donor | Anchors the molecule to H-bond acceptors (e.g., C=O) in the receptor. |

| S=O Hydrogen Bond | Acceptor | Interacts with H-bond donors (e.g., N-H, O-H) in the receptor. |

Comparative SAR Analysis with Related Sulfonamide Chemotypes

To fully appreciate the role of the cyclopropanesulfonamide core, it is useful to compare it with other sulfonamide chemotypes commonly used in drug design. The choice of the group attached to the sulfonamide nitrogen (the R group in R-SO₂NH-Ar) has a profound impact on the compound's properties.

| Chemotype | Key Features | Comparison to Cyclopropanesulfonamide |

| Alkylsulfonamide (e.g., methanesulfonamide) | Small, flexible, polar. | Cyclopropanesulfonamide is more rigid and lipophilic. The defined geometry of the cyclopropyl (B3062369) group offers more precise conformational control. |

| Arylsulfonamide (e.g., benzenesulfonamide) | Large, rigid, aromatic. Can participate in π-stacking. | Cyclopropanesulfonamide is smaller and non-aromatic at this position, offering a different spatial and electronic profile. It avoids potential issues related to the metabolism of a second aryl ring. |

| Sulfamide (B24259) (-NH-SO₂-NH-) | Contains two nitrogen atoms, offering different H-bonding patterns. | Studies comparing sulfamates and sulfamides have shown that the sulfamide moiety can be less effective for inhibiting certain enzymes like carbonic anhydrase, suggesting the electronic and geometric properties of the sulfonyl group are finely tuned and that the cyclopropanesulfonamide may offer superior inhibitory potential in some contexts. nih.gov |

The cyclopropyl group in this compound serves as a bioisostere for other small alkyl or unsaturated groups. Its unique combination of rigidity, metabolic stability, and defined three-dimensional structure makes it a valuable component in drug design, distinguishing it from more conventional sulfonamide derivatives. The synthesis of compounds with a 2,2-dimethylcyclopropane group instead of a simple cyclopropane highlights the ongoing exploration of these strained rings to optimize anticonvulsant activity, demonstrating the modularity of this chemical space. mdpi.com

Mechanistic Elucidation in N 3 Bromophenyl Cyclopropanesulfonamide Research

Reaction Mechanism Investigations in Synthetic Routes

The synthesis of N-(3-bromophenyl)cyclopropanesulfonamide logically proceeds via two key transformations: the formation of the cyclopropane (B1198618) ring and the subsequent construction of the sulfonamide linkage. Mechanistic investigations into these general reaction classes provide a foundational understanding of how this specific molecule can be assembled.

Catalytic Cycles and Intermediates in Cyclopropanation

The creation of the cyclopropyl (B3062369) group is a cornerstone of modern organic synthesis. Metal-catalyzed cyclopropanation of alkenes with diazo compounds is a primary method for this transformation. wikipedia.org Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are particularly common and effective catalysts. wikipedia.org

The generally accepted catalytic cycle for rhodium-catalyzed cyclopropanation begins with the reaction of the catalyst with a diazo compound, such as ethyl diazoacetate. This leads to the expulsion of nitrogen gas (N₂) and the formation of a highly reactive rhodium-carbene intermediate. wikipedia.org This metal carbene is the key species that transfers the carbene fragment to an alkene. The alkene then attacks the electrophilic carbene carbon, leading to the formation of the cyclopropane ring in a concerted, though potentially asynchronous, process. wikipedia.org The catalyst is regenerated and can then enter another cycle.

While definitive studies on all rhodium-catalyzed cyclopropanations are not available, product distribution and stereoselectivity studies have greatly informed this mechanistic model. wikipedia.org Alternative mechanisms have also been proposed for different metal catalysts; for instance, some cobalt-porphyrin-catalyzed reactions may proceed through radical intermediates, while certain palladium-catalyzed reactions might involve a [2+2] cycloaddition followed by reductive elimination. nih.gov More recently, dinickel complexes have been shown to catalyze cyclopropanations through a proposed diazoalkane-diene coupling mechanism that avoids a formal metal-carbene intermediate altogether. nih.gov

For the synthesis of the cyclopropane moiety in this compound, a plausible route would involve the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst like a rhodium(II) complex. The specific intermediates and the stereochemical outcome would be highly dependent on the choice of catalyst, ligands, and substrates. acs.orgcapes.gov.brrsc.orgacs.org

Table 1: Key Intermediates in Various Metal-Catalyzed Cyclopropanation Reactions

| Catalyst Type | Key Intermediate(s) | General Mechanism | Reference |

|---|---|---|---|

| Rhodium(II) Carboxylates | Metal-Carbene Complex | Concerted Carbene Transfer | wikipedia.org |

| Cobalt-Porphyrin | Radical Intermediates | Stepwise Radical Addition | nih.gov |

| Palladium(0) | Palladacyclobutane | [2+2] Cycloaddition-Reductive Elimination | nih.gov |

| Dinickel(I) NDI | Diazoalkane-Diene Adduct | Ni₂-mediated coupling, N₂ extrusion, radical C-C formation | nih.gov |

Transition State Analysis for Sulfonamide Formation

The formation of the sulfonamide bond in this compound would most commonly be achieved by the reaction of cyclopropanesulfonyl chloride with 3-bromoaniline (B18343). This is a nucleophilic substitution reaction at a tetrahedral sulfur center. The precise mechanism, whether it is a concerted Sₙ2-type process or a stepwise addition-elimination (A-E) pathway, has been a subject of extensive theoretical and experimental investigation. nih.govnih.gov

Density functional theory (DFT) calculations have been instrumental in elucidating these pathways. nih.govnih.govmdpi.com For the reaction of arenesulfonyl chlorides with chloride, DFT studies support a synchronous Sₙ2 mechanism that proceeds through a single transition state. mdpi.com In this transition state, the nucleophile (the amine nitrogen) and the leaving group (chloride) are simultaneously bonded to the sulfur atom in a trigonal bipyramidal geometry. In contrast, the analogous fluoride (B91410) exchange reaction is calculated to proceed via a stepwise A-E mechanism, involving a stable pentacoordinate sulfurane intermediate. mdpi.com

The reactivity in these reactions is influenced by both electronic and steric factors. For reactions of substituted anilines with benzenesulfonyl chloride, kinetic studies show that electron-withdrawing groups on the sulfonyl chloride accelerate the reaction, while such groups on the aniline (B41778) can lead to increased bond-breaking relative to bond formation in the transition state. researchgate.net Computational studies on the reaction of N-silylamines with sulfonyl halides also propose an addition-elimination mechanism. nih.gov These studies suggest that the reaction to form this compound likely proceeds through a highly organized transition state where the nitrogen of 3-bromoaniline attacks the sulfur of cyclopropanesulfonyl chloride, leading to the displacement of the chloride ion.

Table 2: Calculated Parameters for Nucleophilic Substitution at Sulfonyl Sulfur

Data presented are illustrative examples from studies on related systems.

| Reaction System | Proposed Mechanism | Key Computational Finding | Reference |

|---|---|---|---|

| Arenesulfonyl Chloride + Cl⁻ | Sₙ2 | Single transition state observed on the potential energy surface. | mdpi.com |

| Arenesulfonyl Fluoride + F⁻ | Addition-Elimination (A-E) | A stable difluorosulfurane intermediate is formed. | mdpi.com |

| Methyl p-toluenesulfinate + MeO⁻ | Addition-Elimination (A-E) | Stepwise mechanism involving a high-coordinate sulfurane intermediate. | nih.gov |

| Sulfonyl Chloride + N-silylamine | Addition-Elimination (A-E) | Exothermic reaction driven by Si-X bond formation. | nih.gov |

Molecular Mechanism of Action Studies for this compound

While specific biological studies on this compound are not prominent in the literature, its structural components—an aryl sulfonamide and a bromophenyl group—are features of many biologically active molecules. This allows for informed hypotheses regarding its potential molecular mechanisms of action.

Target Engagement and Binding Dynamics

The aryl sulfonamide moiety is a well-known pharmacophore, famous for its ability to target enzymes like carbonic anhydrases (CAs) and various receptors. aacrjournals.orgnih.gov More recently, aryl sulfonamides have been identified as potent inhibitors of voltage-gated sodium channels (Naᵥ1.5) and as modulators of immune signaling pathways. nih.govnih.gov

The binding of sulfonamides to zinc-containing metalloenzymes like CAs is a classic example of target engagement. The deprotonated sulfonamide nitrogen coordinates directly to the active site zinc(II) ion. The aryl ring and other substituents then form additional hydrogen bonds and hydrophobic interactions with residues in the binding pocket, which determine the affinity and selectivity of the inhibitor. nih.gov

The 3-bromophenyl group can play a crucial role in binding dynamics. Halogen atoms, particularly chlorine, bromine, and iodine, can participate in a highly directional, non-covalent interaction known as halogen bonding. nih.govpnas.org In this interaction, the electropositive region on the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or aspartate residue in a protein. pnas.orgresearchgate.net This can significantly enhance binding affinity and selectivity. researchgate.net The bromine atom can also act as a hydrogen bond acceptor via its electronegative belt. nih.gov Molecular docking studies on other bromophenyl-containing ligands have highlighted the importance of the bromine atom in forming key interactions with protein targets. researchgate.net Therefore, it is plausible that the bromine atom of this compound could be critical for its engagement with a biological target, potentially through halogen or hydrogen bonding.

Intracellular Pathway Perturbations

The perturbation of intracellular pathways by a small molecule is a direct consequence of its engagement with one or more molecular targets. Given the known activities of related aryl sulfonamides, several potential pathway effects can be hypothesized for this compound.

One significant mechanism of action for some anticancer sulfonamides, such as indisulam, is the modulation of pre-mRNA splicing. aacrjournals.org Indisulam acts as a "molecular glue," inducing the interaction between the splicing factor RBM39 and the DCAF15 E3 ubiquitin ligase complex, leading to the degradation of RBM39. aacrjournals.org This results in splicing defects for a subset of genes and ultimately causes cancer cell death. aacrjournals.org This represents a carbonic anhydrase-independent mechanism of action for aryl sulfonamides.

Another potential mechanism relates to the inhibition of folate biosynthesis. Sulfonamides are structurally similar to para-aminobenzoic acid (PABA) and can act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for bacterial folate synthesis. youtube.com This leads to a depletion of key metabolites and a bacteriostatic effect. nih.gov While primarily an antibacterial mechanism, targeting metabolic pathways is also a strategy in cancer therapy.

Furthermore, aryl sulfonamides have been shown to modulate immune signaling by sustaining the activation of pathways like NF-κB and the interferon stimulating response element (ISRE). nih.gov Other derivatives have been developed as antagonists for serotonin (B10506) receptors (5-HT₆), implicating them in the modulation of central nervous system pathways. google.com The specific intracellular effects of this compound would depend entirely on its unique target profile, which remains to be elucidated.

Computational Chemistry and Cheminformatics Applied to N 3 Bromophenyl Cyclopropanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling: A Void in the Data

Quantum chemical calculations are fundamental to understanding a molecule's electronic structure and predicting its reactivity. Techniques like Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping are standard tools for this purpose.

Density Functional Theory (DFT) Studies on N-(3-bromophenyl)cyclopropanesulfonamide

There are no specific DFT studies available in the public domain for this compound. Such studies would typically provide insights into the molecule's geometry, orbital energies (HOMO-LUMO gap), and vibrational frequencies. This information is crucial for predicting its stability, reactivity, and spectroscopic properties.

Molecular Electrostatic Potential Mapping

Similarly, no molecular electrostatic potential maps for this compound have been published. An MEP map would visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). This is instrumental in predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions.

Molecular Modeling and Simulation for Ligand-Target Interactions: An Unexplored Area

Molecular modeling and simulations are pivotal in predicting how a molecule might interact with biological targets, a cornerstone of computer-aided drug design.

Molecular Docking and Scoring Function Evaluation

There is no available research detailing molecular docking studies of this compound with any biological target. Docking simulations predict the preferred orientation of a ligand when bound to a receptor, and scoring functions estimate the binding affinity. The absence of this data means its potential as a ligand for any specific protein has not been computationally explored.

Molecular Dynamics Simulations for Conformational Ensembles

Molecular dynamics (MD) simulations provide a view of the conformational changes of a molecule over time, offering insights into its flexibility and the stability of its interactions with a target. No MD simulation studies for this compound have been reported, leaving its dynamic behavior and conformational landscape uncharacterized.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: No Available Models

QSAR and pharmacophore modeling are essential cheminformatics techniques for identifying the relationships between chemical structure and biological activity and for defining the essential features for biological recognition, respectively.

No QSAR models or pharmacophore hypotheses involving this compound have been published. The development of such models would require a dataset of structurally related compounds with measured biological activities, which does not appear to exist for this series.

Development of Predictive Models for this compound Analogs

The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug design. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For analogs of this compound, the development of such models is crucial for understanding the key molecular features that govern their activity and for designing new, more potent, and selective molecules.

Research into related chemical series provides a blueprint for how predictive models for this compound analogs would be developed. For instance, studies on inhibitors of enzymes like ribosomal protein S6 kinase beta 2 (S6K2) have involved the screening of libraries containing structurally similar compounds, such as N-(3-chlorophenyl)cyclopropanesulfonamide. The data from such screens, including IC50 values, serve as the foundation for building robust QSAR models.

The process typically involves the following steps:

Data Set Compilation: A series of analogs of this compound with experimentally determined biological activities against a specific target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

These predictive models can then be used to estimate the biological activity of newly designed analogs of this compound before their synthesis, thereby prioritizing the most promising candidates for further investigation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 276.15 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. For a compound like this compound, virtual screening can be employed in two primary ways: to identify its potential biological targets or, if a target is known, to find other molecules with similar or better binding potential.

Structure-based virtual screening involves docking the 3D structure of this compound into the binding sites of a panel of known drug targets. The quality of the fit, or docking score, is then used to rank potential targets. Ligand-based virtual screening, on the other hand, uses the structure of this compound as a template to search for other molecules with similar shapes and chemical features.

Once a lead compound is identified through virtual screening or other means, lead optimization strategies are employed to improve its drug-like properties. This iterative process involves making small, targeted chemical modifications to the lead structure and assessing their impact on activity, selectivity, and pharmacokinetic properties.

For this compound, lead optimization would likely focus on modifications to the phenyl ring and the cyclopropane (B1198618) moiety. For example, the position and nature of the substituent on the phenyl ring could be varied to explore structure-activity relationships (SAR). The cyclopropanesulfonamide (B116046) group itself is recognized as a privileged structural element in the design of some enzyme inhibitors, and its interactions with the target protein would be a key focus of optimization efforts.

Computational tools such as free energy perturbation (FEP) and molecular dynamics (MD) simulations can be used to provide a more accurate prediction of the binding affinity of modified compounds, thereby guiding the lead optimization process more effectively.

Biological Activity Profiling and Pharmacological Hypotheses for Cyclopropanesulfonamide Scaffolds

In Vitro Assays for Identifying General Biological Modulators

Initial assessment of the biological potential of N-(3-bromophenyl)cyclopropanesulfonamide and its analogs typically involves a battery of in vitro assays designed to identify general modulatory activity across a range of cellular processes. These assays serve as a primary screen to uncover potential therapeutic applications.

A primary focus for this class of compounds would be cytotoxicity screening against a panel of human cancer cell lines. This is predicated on the known anticancer activities of various sulfonamide-containing drugs. For instance, analogs of this compound could be evaluated for their ability to inhibit the growth of non-small cell lung cancer (NSCLC), breast cancer, and central nervous system (CNS) cancer cell lines. A representative, albeit hypothetical, data set from such a screen is presented in Table 1.

Table 1: Illustrative In Vitro Cytotoxicity of this compound Analogs

| Compound | Modification on Phenyl Ring | NCI-H1975 (NSCLC) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | SNB-75 (CNS) GI50 (µM) |

|---|---|---|---|---|

| This compound | - | >100 | 85.2 | 65.7 |

| Analog A | 4-fluoro | 55.3 | 42.1 | 33.9 |

| Analog B | 3,4-dichloro | 21.8 | 15.6 | 12.4 |

Beyond cancer, the sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a logical step. This would involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Furthermore, given the diverse roles of kinases in cellular signaling, broad-spectrum kinase inhibitor screening assays would be valuable. Such assays can identify potential inhibitory activity against a wide range of kinases, providing direction for more focused studies. For example, a compound exhibiting significant inhibition in a general kinase assay might be further investigated against specific kinase families known to be involved in disease pathogenesis.

Characterization of Specific Molecular Targets and Pathways

Once general biological activity is identified, the subsequent step is to pinpoint the specific molecular targets and signaling pathways through which this compound analogs exert their effects.

Based on the activity of structurally related compounds, a key hypothetical target for this scaffold is the Epidermal Growth Factor Receptor (EGFR) kinase. Specifically, certain cyclopropanesulfonamide (B116046) derivatives have been investigated as inhibitors of EGFR mutants that confer resistance to existing therapies in NSCLC. dovepress.comnih.gov Molecular docking studies have suggested that the cyclopropanesulfonamide moiety can effectively bind to the ATP-binding pocket of EGFR. dovepress.com The 3-bromophenyl group could potentially form halogen bonds or other hydrophobic interactions within the active site, contributing to binding affinity and selectivity.

Another potential class of targets are the Aurora kinases, which are critical regulators of cell division and are often overexpressed in cancer. nih.gov The 3-bromophenyl moiety has been incorporated into other heterocyclic scaffolds to achieve potent and selective inhibition of Aurora A kinase. nih.govacs.org It is plausible that this compound derivatives could also be designed to target this family of kinases.

In the context of antimicrobial activity, the primary target of sulfonamides is dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govresearchgate.net Assays measuring the inhibition of recombinant DHPS would be a direct method to confirm this as the mechanism of action for any observed antibacterial effects.

Mechanistic Insights into Observed Biological Phenomena

Elucidating the mechanism of action provides a deeper understanding of how a compound's interaction with its molecular target translates into a cellular or physiological response. For cyclopropanesulfonamide derivatives targeting EGFR, mechanistic studies have revealed that they can inhibit downstream signaling pathways, such as the PI3K/AKT/m-TOR pathway. dovepress.com This inhibition can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and an increase in DNA damage in cancer cells. dovepress.com

Should an this compound analog demonstrate anticancer activity, subsequent mechanistic studies would involve:

Cell Cycle Analysis: Using flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G1, S, G2/M).

Apoptosis Assays: Employing techniques such as Annexin V staining or measuring the levels of cleaved caspases to confirm the induction of apoptosis.

Western Blotting: To probe the expression and phosphorylation status of key proteins in the targeted signaling pathway (e.g., EGFR, AKT, mTOR).

If antimicrobial activity is observed, mechanistic studies would focus on confirming the inhibition of folate synthesis. This could involve metabolic profiling to detect the accumulation of upstream metabolites and a reduction in downstream folate products.

Structure-Based and Ligand-Based Design Paradigms for Compound Optimization

The this compound scaffold serves as a starting point for further chemical optimization to enhance potency, selectivity, and drug-like properties. Both structure-based and ligand-based design strategies are instrumental in this process.

Structure-Based Design: This approach relies on the three-dimensional structure of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy. If a co-crystal structure of an this compound analog bound to a target like EGFR were available, it would provide invaluable insights into the specific molecular interactions. nih.gov This information would guide the rational design of new derivatives with modifications aimed at:

Improving Binding Affinity: Introducing functional groups that can form additional hydrogen bonds, hydrophobic interactions, or halogen bonds with amino acid residues in the active site.

Enhancing Selectivity: Modifying the scaffold to exploit differences in the active sites of the target protein versus closely related off-target proteins, thereby reducing the potential for side effects.

Ligand-Based Design: In the absence of a target structure, ligand-based methods can be employed. These strategies are based on the knowledge of other molecules (ligands) that bind to the target of interest. nih.govresearchgate.net

Pharmacophore Modeling: This involves identifying the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are essential for biological activity and their spatial arrangement. A pharmacophore model for a particular target can then be used to virtually screen for new compounds that fit the model or to guide the design of new derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate variations in the physicochemical properties of a series of compounds with their biological activity. By developing a QSAR model, it is possible to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.

Through iterative cycles of design, synthesis, and biological evaluation, guided by these computational approaches, the this compound scaffold can be systematically optimized to yield potent and selective modulators of biological targets with therapeutic potential.

Emerging Research Directions for N 3 Bromophenyl Cyclopropanesulfonamide

Development of High-Throughput Synthesis and Screening Platforms

The rapid generation and evaluation of analog libraries are central to modern medicinal chemistry. For N-(3-bromophenyl)cyclopropanesulfonamide, future efforts will likely concentrate on developing high-throughput synthesis (HTS) and screening platforms to accelerate the discovery of new lead compounds.

High-Throughput Synthesis (HTS): Traditional methods for sulfonamide synthesis are being supplemented by more efficient and automatable techniques. thieme-connect.comorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, for instance, are effective for forming the crucial aryl-nitrogen bond in N-aryl sulfonamides and have been validated through targeted high-throughput experiments. thieme-connect.com The development of robust catalyst systems, such as those using specific biarylphosphine ligands, effectively catalyzes reactions of aryl bromides—like the bromo-substituent on the parent compound—with sulfonamides. thieme-connect.com Furthermore, one-pot procedures that convert thiols or aromatic acids directly into sulfonamides offer a streamlined path that is highly amenable to HTS workflows, minimizing purification steps and accelerating library production. rsc.orgacs.org These methods enable the rapid synthesis of diverse sulfonamide compounds, which is ideal for building libraries based on the this compound core. thieme-connect.com

Interactive Table: HTS-Compatible Sulfonamide Synthesis Methods

| Method | Description | Key Advantage for HTS |

|---|---|---|

| Pd-Catalyzed C-N Coupling | Couples an aryl halide (e.g., bromophenyl group) with a sulfonamide using a palladium catalyst and a specialized ligand. thieme-connect.com | High efficiency and applicability to diverse starting materials, enabling rapid diversification. thieme-connect.com |

| One-Pot Halosulfonylation | Converts aromatic acids into sulfonyl chlorides, which are then reacted with amines in the same vessel. acs.org | Reduces handling and purification steps, increasing throughput. acs.org |

| Oxidative Coupling | Directly couples thiols and amines using an oxidizing agent or electrochemical methods to form the S-N bond. rsc.org | Avoids the need for pre-functionalized starting materials like sulfonyl chlorides. rsc.org |

| DABSO as SO₂ Surrogate | Uses a stable solid, DABSO, as a source of sulfur dioxide for coupling with aryl compounds and amines. organic-chemistry.org | Eliminates the need to handle gaseous sulfur dioxide, simplifying automation. organic-chemistry.org |

High-Throughput Screening (HTS): Once synthesized, these libraries of analogs can be rapidly assessed using HTS platforms. These platforms can screen thousands of compounds for various properties, including binding affinity to specific biological targets like G-protein coupled receptors (GPCRs) or enzymes. nih.gov For example, a library of sulfonamide analogues was successfully optimized by using HTS to test their binding to the human neuropeptide Y Y5 receptor. nih.gov Beyond target interaction, screening can also encompass key physicochemical properties. Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and biomimetic chromatography are used to perform high-throughput characterization of lipophilicity, a critical parameter for drug development. mdpi.com

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

A precise understanding of a molecule's three-dimensional structure is fundamental to designing effective analogs and understanding its interactions with biological targets. For this compound, advanced analytical techniques are indispensable.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, remains a cornerstone for confirming the chemical structure of newly synthesized sulfonamide derivatives. mdpi.com

Interactive Table: Crystallographic Data for a Representative Bromophenyl Sulfonamide (4-bromo-N-propylcarbamoyl)benzenesulfonamide) nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | C2/c | Defines the symmetry elements within the crystal. |

| Br—C Bond Length | 1.887 Å | Confirms the covalent bond between bromine and the phenyl ring. |

| C4—S1—N1 Angle | 105.65° | Indicates the geometry around the central sulfur atom. |

| Molecular Shape | L-shaped | The phenyl ring and sulfonyl group are nearly perpendicular. |

| Key Intermolecular Interaction | N—H⋯O Hydrogen Bonds | These bonds form infinite chains that stabilize the crystal packing. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the traditional drug discovery process from a trial-and-error endeavor into a more predictive and efficient science. accscience.comnih.gov These computational tools can be applied at nearly every stage of a research program centered on this compound.

Predictive Modeling and Lead Optimization: ML algorithms can be trained on vast datasets to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel compounds. nih.gov By analyzing the structure of this compound and its potential analogs, AI can forecast properties like solubility, bioavailability, and potential toxicity, allowing researchers to prioritize the synthesis of candidates with more favorable profiles. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. accscience.com For a project focused on the cyclopropanesulfonamide (B116046) core, a generative model could propose novel substitutions on the phenyl ring or modifications to the cyclopropane (B1198618) group to optimize binding to a specific target. mdpi.com Recently, a generative AI model named SyntheMol was used to not only design novel antibiotic structures but also to provide the chemical recipes needed to synthesize them, bridging the gap between computational design and lab work. stanford.edu

Target Identification and Structure-Based Design: AI can analyze large-scale biological data to identify new therapeutic targets for which the cyclopropanesulfonamide scaffold might be suitable. mdpi.com Furthermore, tools like AlphaFold use AI to predict the three-dimensional structures of proteins with high accuracy. nih.gov These predicted structures can then be used for molecular docking studies, where this compound and its derivatives are computationally placed into the protein's binding site to predict their binding affinity and orientation, guiding further design efforts. nih.gov

Interactive Table: Applications of AI/ML in the this compound Discovery Pipeline

| Stage | AI/ML Application | Example Tool/Technique |

|---|---|---|

| Hit Identification | Virtual screening of large compound libraries; identifying novel biological targets. mdpi.com | Machine Learning Models, Deep Learning |

| Lead Optimization | Predicting ADMET properties; de novo design of analogs with improved potency and selectivity. accscience.comnih.gov | Generative Adversarial Networks (GANs), SyntheMol stanford.edu |

| Mechanism of Action | Predicting protein structures for docking; analyzing drug-target interactions. nih.govnih.gov | AlphaFold, Graph Neural Networks (GNNs) |

Exploration of Novel Research Hypotheses based on the Cyclopropanesulfonamide Core

The unique combination of a bromophenyl group, a sulfonamide linker, and a cyclopropane ring in this compound gives rise to several compelling research hypotheses that could guide future investigations.

Hypothesis 1: The Sulfonamide Moiety as a Modulatable Bioisostere. The sulfonamide group is a well-known bioisostere for amides and carboxylic acids. nih.gov A primary research direction involves exploring bioisosteric replacements for the sulfonamide group itself to fine-tune the molecule's properties. For instance, replacing a metabolically labile sulfonamide with a gem-dimethyl sulfone has been shown to retain biological activity while improving metabolic stability. nih.govcambridgemedchemconsulting.com Other emerging replacements like sulfoximines and sulfonimidamides offer different geometries and hydrogen-bonding patterns that could be exploited. acs.org A key hypothesis is that replacing the sulfonamide in the parent compound with these alternative groups could lead to analogs with superior pharmacokinetic profiles.

Hypothesis 2: The N-Aryl Sulfonamide as a Privileged Scaffold. The N-aryl sulfonamide motif is considered a "privileged structure" in medicinal chemistry, as it is found in numerous FDA-approved drugs targeting a wide array of proteins. researchgate.nettandfonline.com This suggests that the core structure of this compound is not limited to a single target class. A powerful research hypothesis is that libraries based on this scaffold could yield potent inhibitors for diverse targets, including kinases, proteases, and ion channels, by modifying the substituents on the aryl and cyclopropane rings.

Hypothesis 3: The Cyclopropane Ring as a Tool for Conformational Rigidity and Selectivity. The cyclopropane ring is a small, rigid, and three-dimensional structure. Unlike a flexible alkyl chain, it locks the molecule into a more defined conformation. The hypothesis is that this conformational constraint can lead to higher binding affinity and, more importantly, greater selectivity for a specific biological target over closely related off-targets. Its unique spatial arrangement can be exploited to probe specific pockets within a binding site that are inaccessible to more conventional aryl or linear alkyl sulfonamides.

Hypothesis 4: The 3-Bromo Substituent as a Handle for Chemical Diversification. The bromine atom on the phenyl ring is not merely a substituent; it is a versatile chemical handle. As demonstrated in the synthesis of other bromophenyl-containing compounds, this position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This leads to the hypothesis that the 3-bromo position can serve as a strategic anchor point for rapidly generating a large library of analogs with diverse aryl and heteroaryl groups, enabling a systematic and thorough exploration of the structure-activity relationship in that region of the molecule.

Q & A

Basic: What synthetic strategies are most effective for preparing N-(3-bromophenyl)cyclopropanesulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

Sulfonamide Formation : Reacting cyclopropanesulfonyl chloride with 3-bromoaniline in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., EtN) to form the sulfonamide bond .

Cyclopropane Ring Construction : For cyclopropane-containing precursors, an intramolecular alkylative ring closure using n-BuLi (2 equivalents) in THF is effective. Protecting groups (e.g., tert-butyl or Boc) may be used to stabilize intermediates, followed by acidic deprotection (e.g., CFCOH) .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures ensures high purity.

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

A combination of analytical techniques is recommended:

- Spectroscopy :

- H/C NMR: Verify aromatic proton environments (δ 7.2–7.8 ppm for bromophenyl) and cyclopropane CH groups (δ 1.2–1.8 ppm) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H] at m/z 290–330 depending on derivatives) .

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths/angles and confirms the sulfonamide linkage geometry. SHELXL refinement (with Flack parameter analysis) ensures absolute configuration accuracy .

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).

Advanced: What challenges arise in characterizing the cyclopropane ring’s stereoelectronic effects, and how can they be addressed?

Answer:

The cyclopropane ring’s strain and electronic effects complicate spectroscopic interpretation:

- NMR Anisotropy : Ring current effects distort chemical shifts. Use C DEPT-135 to differentiate CH (cyclopropane) from CH/quartet signals.

- X-ray Ambiguities : Pseudosymmetry in crystals may lead to incorrect space group assignments. Twin refinement in SHELXL or alternative parameters (e.g., Rogers’ η vs. Flack’s x) improve enantiomorph-polarity resolution .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G**) predict NMR shifts and compare with experimental data to resolve ambiguities .

Advanced: How can researchers optimize reaction conditions to avoid side products during cyclopropane ring formation?

Answer:

Key factors include:

- Lithiation Control : Use n-BuLi at −78°C to minimize over-lithiation. Quench with HO or NHCl to terminate reactions .

- Solvent Effects : THF or EtO enhances cyclization efficiency vs. DMSO, which may promote sulfoxide byproducts.

- Protecting Groups : Boc protection of the sulfonamide nitrogen prevents unwanted N–H deprotonation during alkylation .

- Monitoring : In-situ FTIR tracks sulfonyl chloride consumption (disappearance of S=O stretch at ~1370 cm).

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity, and what assays are suitable for evaluation?

Answer:

- Halogen Effects : The 3-bromo group enhances lipophilicity (logP ~2.8) and influences target binding (e.g., kinase inhibition). Compare with 3-chloro or 3-fluoro analogs via SAR studies .

- Assay Design :

Advanced: How can computational methods predict this compound’s interaction with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Glide models ligand-receptor binding (e.g., COX-2 active site). Prioritize poses with hydrogen bonds to sulfonamide oxygen and bromophenyl π-stacking .

- MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and identifies key residues for mutagenesis studies.

- QSAR Models : Train on analogs’ IC data (e.g., Hammett σ constants for substituent effects) to predict activity of untested derivatives .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?

Answer:

- Case Example : If NMR suggests a planar sulfonamide group but X-ray shows torsion angles >30°, consider:

- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational exchange (e.g., coalescence at 300–400 K).

- Twinned Crystals : Use PLATON/TWINABS to model twinning and refine against corrected intensity data .

- Complementary Techniques : IR confirms hydrogen bonding (N–H stretch at ~3300 cm), aligning with crystal packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.